P1,P4-Di(adenosine-5') tetraphosphate ammonium salt
Beschreibung
Chemical Structure and Synthesis The compound 5'-(Pentahydrogen tetraphosphate)adenosine 5'-5'-ester with adenosine tetraammonium salt (CAS: 102783-36-8, molecular formula: C₂₀H₄₀N₁₄O₁₉P₄) is a dinucleoside polyphosphate derivative featuring two adenosine moieties linked via a tetraphosphate bridge, with a tetraammonium counterion . Its InChIKey (JTLRVYSRZSPJKJ-UHFFFAOYSA-N) confirms structural uniqueness, distinguishing it from simpler adenosine phosphates like ATP or ADP.
Synthesis Pathways This compound is synthesized enzymatically by yeast acetyl-CoA synthetase (EC 6.2.1.1), which catalyzes the transfer of a phosphate group from tripolyphosphate (P3) or tetrapolyphosphate (P4) to ATP, forming adenosine 5'-tetraphosphate (p4A) or pentaphosphate (p5A) . Key experimental conditions include:
- pH Optimum: 6.0–6.5 (MES-KOH buffer) .
- Cation Dependence: Mg²⁺ or Mn²⁺ (5 mM) enhances synthesis rates .
- Substrate Specificity: ATP, ATPγS, and acetyl-AMP are effective substrates, with relative synthesis rates of 100, 62, and 80, respectively .
Physiological Role While its exact biological role remains unclear, adenosine tetraphosphates (p4N) are potent inhibitors of enzymes like asymmetrical dinucleoside tetraphosphatase (Ki in nanomolar range) and guanylate cyclase (Ki in micromolar range) . The tetraammonium salt form likely improves solubility for experimental applications, such as studying nucleotide-mediated signaling or enzyme kinetics .
Eigenschaften
CAS-Nummer |
102783-36-8 |
|---|---|
Molekularformel |
C20H40N14O19P4 |
Molekulargewicht |
904.5 g/mol |
IUPAC-Name |
tetraazanium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C20H28N10O19P4.4H3N/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(45-19)1-43-50(35,36)47-52(39,40)49-53(41,42)48-51(37,38)44-2-8-12(32)14(34)20(46-8)30-6-28-10-16(22)24-4-26-18(10)30;;;;/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H2,21,23,25)(H2,22,24,26);4*1H3/t7-,8-,11-,12-,13-,14-,19-,20-;;;;/m1..../s1 |
InChI-Schlüssel |
COBCSHRAXKIEQE-LKZCCGPLSA-N |
Isomerische SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N.N.N.N.N |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N.N.N.N.N |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Leucyl-tRNA Synthetase-Catalyzed Condensation
Leucyl-tRNA synthetase from Bacillus stearothermophilus efficiently synthesizes P¹,P⁴-di(adenosine 5'-)tetraphosphate (Ap₄A) from ATP under mild aqueous conditions. The reaction mechanism involves:
-
Activation of ATP : The enzyme binds ATP and leucine, forming an enzyme-bound adenylate intermediate.
-
Nucleophilic Attack : A second ATP molecule attacks the α-phosphate of the adenylate, displacing leucine and forming the P¹,P⁴-phosphoanhydride bond.
-
Byproduct Suppression : Coupling with an ATP regeneration system (acetate kinase and adenylate kinase) minimizes byproducts like ADP and AMP, achieving a 96% yield of Ap₄A.
Optimization Parameters :
Yeast Acetyl-CoA Synthetase-Mediated Synthesis
Saccharomyces cerevisiae acetyl-CoA synthetase catalyzes the synthesis of adenosine 5'-tetraphosphate (p₄A) from ATP and tripolyphosphate (P₃). Key features include:
-
Divalent Cation Dependence : Mg²⁺ is essential, though Zn²⁺, Co²⁺, or Mn²⁺ partially substitute.
-
pH Sensitivity : Optimal activity occurs at pH 6.3–7.5, with a 7.4 nmol mg⁻¹ min⁻¹ rate of acetyl-CoA formation under standard conditions.
Limitations :
Firefly Luciferase-Catalyzed Dinucleotide Formation
Firefly luciferase synthesizes Ap₄A via a two-step mechanism involving luciferin-activated AMP intermediates:
-
Enzyme-Luciferin-AMP Complex Formation :
-
AMP Transfer to ATP :
Substrate Flexibility : GTP and dATP also serve as substrates but with 30–50% lower efficiency compared to ATP.
Chemical Phosphorylation Approaches
Chemical synthesis routes address limitations in enzymatic specificity and enable large-scale production.
Two-Step Phosphorylation via Activated Intermediates
A patented method (WO2010150791A1) outlines a two-step phosphorylation process:
-
Step A : Adenosine is protected at the 2',3'-hydroxyl groups using p-chlorobenzoyl chloride, forming a stable intermediate (yield: 69%).
-
Step B : Phosphorylation with triphosphate derivatives in dimethylformamide (DMF) using carbodiimide condensing agents (e.g., dicyclohexylcarbodiimide).
Reaction Conditions :
-
Solvent : Anhydrous DMF or dimethylacetamide.
-
Temperature : 40°C for 24 hours.
-
Workup : Tributylamine salt precipitation and ion-exchange chromatography yield the tetraammonium salt form.
Advantages :
Pyrophosphate Coupling Using Morpholidate Reagents
Reiss and Moffatt’s classical method involves adenosine 5'-phosphomorpholidate and pyrophosphate in anhydrous pyridine. While this approach yields 4–24% Ap₄A, it requires:
-
Strict Anhydrous Conditions : To prevent hydrolysis of the morpholidate intermediate.
-
Extended Reaction Times : 48–72 hours for complete coupling.
Modern Modifications :
Comparative Analysis of Synthesis Methods
| Parameter | Enzymatic (Leucyl-tRNA Synthetase) | Chemical (Two-Step Phosphorylation) |
|---|---|---|
| Yield | 96% | 0.3–0.8% |
| Reaction Time | 2–4 hours | 24–48 hours |
| Scalability | High (mg to gram scale) | Moderate (requires specialized equipment) |
| Byproducts | Minimal (PPi, ADP) | Protected intermediates, unreacted ATP |
| Cost | Low (regenerable ATP system) | High (anhydrous solvents, condensing agents) |
Purification and Characterization
Post-synthesis purification ensures the removal of unreacted nucleotides and salts:
-
Ion-Exchange Chromatography : DEAE-Sephadex A-25 with a linear NH₄HCO₃ gradient (0.1–0.5 M) resolves Ap₄A from ATP and ADP.
-
HPLC Validation : C18 reverse-phase columns (5 µm, 250 × 4.6 mm) with 50 mM KH₂PO₄ (pH 6.0) confirm ≥98% purity.
Critical Quality Attributes :
Analyse Chemischer Reaktionen
HU-331 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die primäre Reaktion, die an seiner Synthese aus Cannabidiol beteiligt ist.
Reduktion: HU-331 kann zu seinem entsprechenden Hydrochinon reduziert werden.
Substitution: Es kann Substitutionsreaktionen am Chinon-Molekülteil unterliegen.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
HU-331 entfaltet seine Wirkung, indem es die katalytische Aktivität der DNA-Topoisomerase II hemmt. Diese Hemmung verhindert, dass das Enzym Brüche in die DNA-Stränge einbringt, wodurch die DNA-Replikation und die Zellteilung behindert werden. Im Gegensatz zu anderen Topoisomerase-Inhibitoren verursacht HU-331 keine DNA-Schäden, wodurch es weniger toxisch für normale Zellen ist. Die beteiligten molekularen Ziele und Pfade umfassen die Stabilisierung des Topoisomerase-DNA-Komplexes und die Hemmung der katalytischen Aktivität des Enzyms.
Wirkmechanismus
HU-331 exerts its effects by inhibiting the catalytic activity of DNA topoisomerase II. This inhibition prevents the enzyme from introducing breaks into the DNA strands, thereby hindering DNA replication and cell division . Unlike other topoisomerase inhibitors, HU-331 does not cause DNA damage, making it less toxic to normal cells . The molecular targets and pathways involved include the stabilization of the topoisomerase-DNA complex and the inhibition of the enzyme’s catalytic activity .
Vergleich Mit ähnlichen Verbindungen
Degradation Mechanisms
- p4A/p4G : Hydrolyzed by cytosolic exopolyphosphatases (Km = 100 µM for p4A; 80 µM for p4G) to ATP + Pi .
- Ap4A : Cleaved by asymmetrical dinucleoside tetraphosphatase to AMP + ATP .
Inhibitory Effects and Kinetic Parameters
Biologische Aktivität
5'-(Pentahydrogen tetraphosphate)adenosine 5'-5'-ester with adenosine tetraammonium salt, also known by its CAS number 102783-36-8, is a complex nucleotide compound that has garnered interest due to its potential biological activities. This article delves into its molecular characteristics, biological roles, and relevant research findings.
Molecular Characteristics
- Molecular Formula : CHNOP
- Molecular Weight : 904.51 g/mol
- InChIKey : JTLRVYSRZSPJKJ-UHFFFAOYSA-N
The compound consists of an adenosine backbone linked to a pentahydrogen tetraphosphate moiety, which contributes to its unique biochemical properties.
Physiological Roles
- Intraocular Pressure Regulation :
- Vascular Regulation :
-
Cell Signaling :
- As a nucleotide derivative, it is hypothesized that it may participate in various signaling pathways within cells, influencing metabolic processes and cellular responses to stimuli.
Table 1: Summary of Biological Activities
| Study Reference | Organism | Biological Activity | Findings |
|---|---|---|---|
| Rabbits | Intraocular Pressure | Reduced pressure observed in aqueous humor | |
| Rats | Vascular Regulation | Suggested regulatory role in rat aorta |
Research Findings
- A study highlighted the compound's ability to modulate biochemical pathways related to energy metabolism and signaling cascades in mammalian systems. The findings point towards its potential use in therapeutic contexts, particularly where ATP-related pathways are involved.
- Another investigation focused on the pharmacokinetics of the compound, revealing that it has favorable absorption characteristics when administered orally, making it a candidate for further drug development.
Mechanistic Insights
The biological activity of 5'-(pentahydrogen tetraphosphate)adenosine is largely attributed to its structural similarity to ATP and other nucleotides. This similarity allows it to interact with various enzymes and receptors involved in cellular signaling and energy transfer processes.
Q & A
Q. What contradictions exist in experimental data on pH-dependent synthesis rates?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
